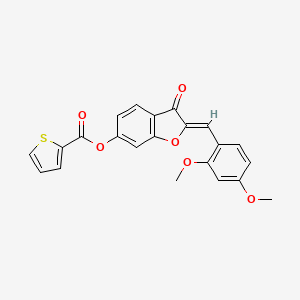

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

Description

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a synthetic small molecule featuring a benzofuran core fused with a thiophene carboxylate ester. The Z-configuration refers to the geometry of the double bond in the 2,4-dimethoxybenzylidene substituent, which influences molecular planarity and intermolecular interactions. The compound’s structure includes:

- A benzofuran scaffold with a ketone group at position 2.

- A 2,4-dimethoxybenzylidene moiety at position 2, contributing to electronic delocalization and steric bulk.

Properties

IUPAC Name |

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6S/c1-25-14-6-5-13(17(11-14)26-2)10-19-21(23)16-8-7-15(12-18(16)28-19)27-22(24)20-4-3-9-29-20/h3-12H,1-2H3/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYDDVXIEIZQTB-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and therapeutic implications.

Synthesis of the Compound

The synthesis of this compound typically involves several steps to construct the benzofuran core and introduce the necessary functional groups. Key methods include:

- Formation of the Benzofuran Core : Utilizing starting materials such as 2-hydroxybenzaldehyde and appropriate reagents to create the benzofuran structure.

- Introduction of the Thiophene Group : This may involve coupling reactions with thiophene derivatives to achieve the desired substitution pattern.

The purity of synthesized compounds is generally around 95%, and their molecular formula is with a molecular weight of 355.3 g/mol .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar compounds. For instance, a related class of compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. These compounds were tested at concentrations ranging from 50 to 100 µg/mL, showing varying degrees of effectiveness .

| Compound | S. aureus | E. coli | C. albicans |

|---|---|---|---|

| 3a | + | +++ | ++ |

| 3b | ++ | +++ | +++ |

| 3c | + | ++ | + |

Cytotoxicity Studies

In vitro studies on human cancer cell lines (e.g., HepG2 and MCF-7) have indicated that compounds similar to (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate exhibit promising cytotoxic effects. For example, one study reported a significant decrease in IC50 values when HepG2 cells were pre-treated with a related compound before exposure to sorafenib .

The mechanism by which this compound exerts its biological effects is hypothesized to involve modulation of specific molecular targets such as enzymes or receptors. Binding assays have indicated that these interactions can significantly alter biochemical pathways leading to apoptosis in cancer cells .

Case Studies

- Antitumor Activity : In a study examining various synthesized compounds, some demonstrated potent antitumor activity with lower toxicity profiles compared to existing therapies. These compounds showed effective inhibition of cell proliferation in both 2D and 3D cultures .

- Antifungal Properties : Similar classes of compounds were tested against fungal strains like Candida albicans, showing varying levels of antifungal activity that warrant further investigation for therapeutic applications .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate can induce apoptosis in various cancer cell lines. A notable study demonstrated the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent against cancers such as breast and lung cancer .

2. Anti-inflammatory Effects

Another area of application is in anti-inflammatory therapies. The compound has been tested for its effects on inflammatory markers in vitro and in vivo. In animal models of inflammation, it has shown promise in reducing edema and inflammatory cytokine levels, indicating its potential use in treating conditions like arthritis .

3. Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated through various assays. It has been found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Material Science Applications

1. Organic Electronics

The unique structural properties of (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate make it suitable for applications in organic electronics. Research has explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it serves as an electron donor material due to its favorable charge transport properties .

2. Photovoltaic Devices

In the realm of renewable energy, this compound has been investigated for its role in enhancing the efficiency of solar cells. Its ability to form thin films with good electrical conductivity makes it a candidate for use in next-generation photovoltaic devices .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent patterns on the benzylidene ring and the carboxylate ester group. Key comparisons are outlined below:

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Key Structural and Functional Differences

Benzylidene Substituent Variations: The 2,4-dimethoxy group in the target compound vs. 3,4-dimethoxy in alters electronic effects. The 3,4,5-trimethoxy analog introduces greater steric hindrance and electron density, which may reduce solubility but improve binding affinity in hydrophobic environments.

Ester Group Modifications :

- The thiophene-2-carboxylate in the target compound and offers sulfur-mediated polar interactions, whereas the cyclohexanecarboxylate in increases lipophilicity and conformational flexibility.

- The 5-methoxy-2-phenylbenzofuran-3-carboxylate in adds a bulky aromatic system, likely enhancing π-π stacking but reducing metabolic stability.

Implications for Physicochemical Properties :

- Thiophene-containing esters (target compound, ) are expected to exhibit lower logP values compared to cyclohexanecarboxylate derivatives due to sulfur’s electronegativity.

- The 3,4,5-trimethoxy substituent may confer higher melting points due to symmetrical crystal packing, as suggested by crystallographic databases like the Cambridge Structural Database (CSD) .

Research Findings and Theoretical Considerations

While the provided evidence lacks explicit experimental data (e.g., biological activity, solubility), structural comparisons suggest the following hypotheses:

- Steric Influence : Bulkier ester groups, as in , could hinder rotational freedom, affecting binding pocket accessibility in enzyme-targeted applications.

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate?

Methodological Answer: The synthesis typically involves a Knoevenagel condensation between a benzofuran-3-one derivative and a thiophene-2-carboxylate-bearing aldehyde. Key steps include:

- Reagent Selection : Use NaH in THF for deprotonation and activation of the benzofuran carbonyl group (analogous to , where NaH in THF promotes condensation).

- Solvent and Temperature : Reactions are often conducted at 0°C to room temperature in anhydrous THF or 1,4-dioxane (as in and ).

- Purification : Column chromatography or recrystallization from polar aprotic solvents (e.g., THF/hexane mixtures) isolates the Z-isomer.

Table 1: Comparison of Synthetic Approaches

Q. How can the Z-configuration of the benzylidene moiety be confirmed experimentally?

Methodological Answer: The Z-configuration is confirmed via:

- X-ray Crystallography : Refinement using SHELXL ( ) and visualization with ORTEP-3 ( ) to determine the dihedral angle between the benzylidene and benzofuran planes.

- NMR Spectroscopy : NOESY/ROESY experiments detect spatial proximity between the benzylidene methoxy protons and benzofuran protons.

- Comparative Analysis : Cross-referencing with the Cambridge Structural Database (CSD) ( ) to match bond lengths and angles with known Z-configured analogs.

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state conformations. Strategies include:

- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) with DFT-calculated NMR shifts to identify dominant conformers in solution.

- Temperature-Dependent Studies : Perform variable-temperature NMR to detect equilibrium shifts (e.g., Z/E isomerization).

- CSD Mining : Compare crystallographic parameters (e.g., torsion angles) with similar compounds in the CSD ( ) to identify outliers.

Q. What strategies improve the stereoselective synthesis of the Z-isomer over the E-isomer?

Methodological Answer: Stereoselectivity is influenced by:

- Steric and Electronic Effects : Electron-withdrawing groups on the benzylidene moiety favor the Z-isomer by reducing steric hindrance.

- Solvent Polarity : Low-polarity solvents (e.g., toluene) stabilize the Z-isomer via intramolecular hydrogen bonding (observed in for sulfonate analogs).

- Catalytic Additives : Use of Lewis acids (e.g., ZnCl₂) to template the transition state, as demonstrated in related benzofuran syntheses ( ).

Q. How can computational methods aid in predicting the compound’s reactivity and electronic properties?

Methodological Answer: Computational workflows include:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging structural data from SHELX-refined crystals ( ).

- Reactivity Prediction : Simulate reaction pathways (e.g., hydrolysis of the thiophene ester) using Gaussian or ORCA packages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.